1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide
Description
This compound features a cyclopropane core substituted with a 4-fluorophenyl group and a carboxamide moiety. The carboxamide nitrogen is further connected to a 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl side chain, introducing stereochemical complexity and polar functional groups. The cyclopropane ring confers structural rigidity, while the fluorophenyl and tetrahydropyran (oxan-4-yl) groups may enhance metabolic stability and binding interactions in biological systems. Though specific pharmacological data is unavailable in the provided evidence, analogous cyclopropane carboxamides are noted for their bioactivity, including enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO3/c24-20-8-6-17(7-9-20)22(12-13-22)21(26)25-16-23(27,18-4-2-1-3-5-18)19-10-14-28-15-11-19/h1-9,19,27H,10-16H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNQVGZJZOOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxan-4-yl Group Introduction
The oxan-4-yl (tetrahydropyran-4-yl) subunit is synthesized via Grignard addition to protected ketones. As detailed in source, 1-(tetrahydro-2H-pyran-4-yl)ethanone is prepared through a two-step sequence:
Stereoselective Hydroxylation
The critical 2-hydroxy stereocenter is established via Sharpless asymmetric dihydroxylation. Using AD-mix-β (containing (DHQD)2PHAL ligand), trans-cinnamyl tetrahydropyran-4-yl ether undergoes oxidation to yield the diol with 94% ee. Selective protection of the primary alcohol (TBSCl, imidazole) followed by Swern oxidation generates the α-ketoamide intermediate.
Multi-Component Reaction Optimization
Recent advances employ domino reactions to streamline synthesis. Source highlights a one-pot procedure combining cyclopropanation, amidation, and hydroxylation:
- Cyclopropanation : 4-Fluorophenylacetylene reacts with ethyl diazoacetate (Rh2(OAc)4 catalyst)
- In-situ Hydrolysis : NaOH/MeOH converts the ester to carboxylic acid
- Amide Coupling : HATU-mediated reaction with the pre-formed amine fragment
This cascade process reduces purification steps and improves overall yield to 68%.
Critical Analysis of Synthetic Routes
The domino reaction approach offers the best balance between efficiency and practicality for laboratory-scale synthesis. However, industrial applications favor flow systems despite higher initial costs due to superior throughput (∼2 kg/day).
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
- Structure: Cyclopropane carboxamide with N,N-diethyl substitution, 4-methoxyphenoxy, and phenyl groups.
- Key Differences: Lacks the 4-fluorophenyl and hydroxy-oxan-phenylethyl substituents. The methoxyphenoxy group increases lipophilicity compared to the target compound’s polar hydroxy and oxan-4-yl groups.
- Synthesis : Prepared via procedure B with 78% yield and diastereomeric ratio (dr) of 23:1 .
N-(4-Fluorophenyl)-N'-(4-Hydroxyphenyl)Cyclopropane-1,1-Dicarboxamide
- Structure : Cyclopropane dicarboxamide with 4-fluorophenyl and 4-hydroxyphenyl groups.
- Similarity Score : 0.82 (highest among listed analogues) .
- Key Differences: Dicarboxamide scaffold vs. monocarboxamide in the target compound. The additional hydroxyphenyl group may alter solubility and hydrogen-bonding capacity.
1-(4-Fluorophenyl)-N-[3-(1H-Imidazol-1-Yl)Propyl]-2,2-Dimethylcyclopropanecarboxamide
- Structure : Cyclopropane carboxamide with 2,2-dimethyl substitution, 4-fluorophenyl, and imidazole-containing propyl chain.
- Dimethyl groups on the cyclopropane may sterically hinder binding .
1-Cyano-N-(2,4,5-Trichlorophenyl)Cyclopropane-1-Carboxamide
- Structure: Cyclopropane carboxamide with cyano and trichlorophenyl groups.
- Key Differences: The cyano group enhances electrophilicity, while trichlorophenyl substitution increases hydrophobicity.
Regulatory and Pharmacokinetic Context
This structural divergence results in distinct receptor binding profiles; fentanyl analogues primarily target μ-opioid receptors, whereas cyclopropane carboxamides may interact with enzymes or non-opioid targets .
Biological Activity
1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a cyclopropane ring, a fluorophenyl group, and a hydroxy-substituted oxane moiety. Its molecular formula is with a molecular weight of approximately 383.463 g/mol. The unique arrangement of functional groups within this compound suggests potential biological activities that merit investigation.
Synthesis and Structural Features
The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring and the incorporation of various functional groups. These synthetic routes emphasize the versatility and complexity involved in producing this compound, which can be achieved through methods such as α-alkylation and acid amine coupling reactions .
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
Antiproliferative Properties
Research indicates that compounds similar to this compound exhibit distinct antiproliferative effects on certain cancer cell lines. For instance, derivatives of phenylcyclopropane carboxamide have shown effective inhibition on the proliferation of U937 human myeloid leukemia cells without significant cytotoxicity . This suggests that the compound could be a candidate for further development in cancer treatment.
Structure-Activity Relationship (SAR)
The presence of specific structural features, such as the cyclopropane ring and fluorophenyl group, contributes to the compound's biological activity. Studies have indicated that modifications to these groups can lead to variations in potency and selectivity against different biological targets .
Comparative Analysis
A comparative analysis of similar compounds provides insight into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Contains cyclopropane and fluorophenyl groups | Potential anti-cancer properties |
| 1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropane-1-carboxamide | Similar core structure with pyrazole substitution | Anti-inflammatory activity |
| N-(4-Fluorophenyl)-N-(1-methylpiperidin-4-yl)benzamide | Different nitrogen-containing ring but shares fluorophenyl moiety | Neuroprotective effects |
This table illustrates the uniqueness of this compound, particularly its specific combination of functional groups that may confer distinct biological activities not fully replicated by similar compounds.
Case Studies
Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For example, compounds derived from cyclopropane carboxamides have been reported to possess anti-inflammatory, anti-depressive, and antitumor activities . Further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects.
Q & A
Basic: What synthetic methodologies are most effective for producing 1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide with high diastereomeric purity?
Answer:
The synthesis of this compound requires careful optimization of reaction conditions to achieve high diastereomeric purity. A validated approach involves:
- Stepwise Functionalization : Start with cyclopropane-1-carboxamide derivatives as precursors. For example, analogous compounds are synthesized via radical or nucleophilic addition to cyclopropene intermediates, followed by diastereoselective functionalization of the resulting stereocenters .
- Chromatographic Separation : Preparative column chromatography on silica gel (e.g., hexanes/EtOAc gradients) is critical for isolating diastereomers, as demonstrated in similar systems with diastereomeric ratios (dr) up to 23:1 .
- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and Lewis acid catalysts (e.g., ZnCl₂) can enhance reaction specificity and yield.
Advanced: How can computational modeling be integrated into the design of stereoselective reactions for this compound?
Answer:
Advanced computational tools, such as quantum chemical calculations (e.g., DFT), can predict transition states and stereochemical outcomes:
- Reaction Path Search : Use methods like the Artificial Force Induced Reaction (AFIR) to map energetically favorable pathways for cyclopropane ring formation and hydroxyl group orientation .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for maximizing dr. ICReDD’s integrated computational-experimental workflows demonstrate how experimental data can refine computational predictions iteratively .
Basic: What analytical techniques are recommended for characterizing the structural and stereochemical integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane geometry, fluorophenyl substitution, and oxan-4-yl group connectivity. Diastereomers are distinguished via splitting patterns in NOESY or COSY spectra .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic distribution.
- Chiral HPLC : For quantifying diastereomeric excess, using polysaccharide-based columns (e.g., Chiralpak AD-H) .
Advanced: How should researchers address contradictory data in biological activity assays caused by impurities or stereochemical variability?
Answer:
Contradictions often arise from undetected impurities or inconsistent stereochemistry. Mitigation strategies:
- Purity Validation : Use orthogonal methods (e.g., LC-MS, melting point analysis) to confirm >95% purity. BenchChem and similar sources are unreliable; prioritize peer-reviewed synthesis protocols .
- Stereochemical Profiling : Correlate biological activity with diastereomeric ratios using dose-response assays. For example, isolate individual diastereomers via preparative HPLC and test their activity separately .
- Control Experiments : Include negative controls (e.g., enantiomerically pure analogs) to rule off-target effects.
Basic: What reaction conditions are critical for optimizing the cyclopropane ring formation in this compound?
Answer:
Key parameters include:
- Temperature : Low temperatures (−20°C to 0°C) minimize side reactions during cyclopropanation.
- Catalyst Selection : Transition-metal catalysts (e.g., Cu(OTf)₂) enhance ring-closure efficiency.
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent undesired nucleophilic side reactions .
Advanced: How can Design of Experiments (DoE) methodologies improve reaction yield and reproducibility for large-scale synthesis?
Answer:
DoE statistically optimizes multiple variables simultaneously:
- Factor Screening : Use Plackett-Burman designs to identify critical parameters (e.g., solvent polarity, catalyst loading).
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. reaction time) to maximize yield. For example, a Central Composite Design (CCD) reduced the number of experiments by 40% in analogous syntheses .
- Robustness Testing : Validate optimized conditions under edge-of-failure scenarios (e.g., ±10% catalyst variation) to ensure scalability .
Basic: What are the common degradation pathways of this compound under ambient storage conditions, and how can stability be enhanced?
Answer:
Degradation pathways include:
- Hydrolysis : The amide bond may hydrolyze in humid environments. Stabilize by storing under inert gas (N₂/Ar) with desiccants.
- Oxidation : The hydroxyl group is prone to oxidation. Add antioxidants (e.g., BHT) or store in amber vials to limit light exposure .
- Thermal Decomposition : Differential Scanning Calorimetry (DSC) can identify decomposition onset temperatures.
Advanced: How can researchers resolve conflicting crystallography and NMR data regarding the conformation of the oxan-4-yl moiety?
Answer:
Conflicts arise from dynamic conformational changes in solution vs. solid state:
- Variable-Temperature NMR : Perform VT-NMR (−50°C to 80°C) to slow ring puckering and observe distinct conformers.
- X-ray Crystallography : Compare crystal structures of derivatives with locked conformations (e.g., via bulky substituents) .
- Molecular Dynamics Simulations : Simulate solvent effects on ring flexibility to reconcile experimental data .
Basic: What solvents and workup procedures minimize epimerization during purification?
Answer:
- Solvent Choice : Use non-polar solvents (hexanes, toluene) during extraction to reduce proton exchange.
- Acidic/Base Workup : Avoid prolonged exposure to strong acids/bases. Neutral pH aqueous washes are preferred .
- Low-Temperature Chromatography : Perform column chromatography at 4°C to slow epimerization kinetics.
Advanced: What strategies can be employed to study the compound’s interactions with biological targets when crystallography data is unavailable?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real time.
- NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of isotopically labeled proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
